molecular formula C19H22N2O5S B6548897 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide CAS No. 1105226-69-4

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide

Cat. No.: B6548897
CAS No.: 1105226-69-4
M. Wt: 390.5 g/mol
InChI Key: MEAADYIGUUYXNT-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.

    Introduction of the Morpholine-4-sulfonyl Group: The benzamide is then reacted with morpholine-4-sulfonyl chloride under basic conditions to introduce the morpholine-4-sulfonyl group.

    Attachment of the 2-Phenoxyethyl Group: Finally, the compound is alkylated with 2-phenoxyethyl bromide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholine-4-sulfonyl)benzamide: Lacks the 2-phenoxyethyl group, which may affect its chemical properties and applications.

    N-(2-phenoxyethyl)benzamide: Does not contain the morpholine-4-sulfonyl group, potentially altering its biological activity.

Uniqueness

4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is unique due to the presence of both the morpholine-4-sulfonyl and 2-phenoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-19(20-10-13-26-17-4-2-1-3-5-17)16-6-8-18(9-7-16)27(23,24)21-11-14-25-15-12-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAADYIGUUYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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